(R)-(-)-3-Methyl-2-butanol

描述

(R)-(-)-3-Methyl-2-butanol is a useful research compound. Its molecular formula is C5H12O and its molecular weight is 88.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

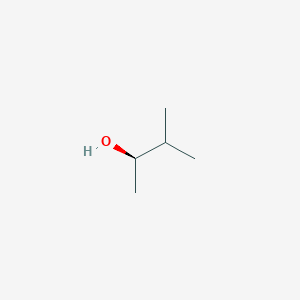

(R)-(-)-3-Methyl-2-butanol, also known as 3-methylbutan-2-ol, is a secondary alcohol with the molecular formula and a molecular weight of approximately 88.1482 g/mol. This compound is notable for its fruity aroma and is primarily found in various food products, particularly alcoholic beverages and certain fruits. The biological activity of this compound encompasses its role in food chemistry, potential health effects, and environmental interactions.

- IUPAC Name : 3-methylbutan-2-ol

- CAS Number : 598-75-4

- Molecular Weight : 88.1482 g/mol

- Structure :

Sources and Occurrence

This compound is predominantly detected in:

- Alcoholic Beverages : Highest concentrations are found in beer.

- Fruits : Present in citrus fruits, pomes, and other edible fruits.

This compound may serve as a biomarker for the consumption of these foods due to its distinctive presence in various matrices .

2. Health Implications

While comprehensive data on the health effects of this compound are scarce, its presence in food suggests potential implications for flavoring and aroma perception. Studies indicate that secondary alcohols like this compound may influence sensory properties in food products .

3. Toxicological Profile

The toxicological data regarding this compound is not extensively documented. However, like many alcohols, it may exhibit effects such as:

- Central nervous system depression at high concentrations.

- Possible irritant properties upon direct exposure.

Environmental Interaction

Recent studies have explored the atmospheric fate of saturated alcohols including this compound. Kinetic studies have shown that it reacts with atmospheric oxidants such as hydroxyl radicals (OH) and chlorine atoms (Cl), leading to various reaction products which can affect air quality . The following table summarizes key findings from these studies:

| Compound | Reaction Type | Rate Constant (k) |

|---|---|---|

| This compound | Reaction with OH radicals | |

| This compound | Reaction with Cl atoms |

These reactions suggest that this compound has a relatively short atmospheric lifetime, making it less persistent in the environment compared to other organic compounds.

Case Studies

A few case studies have investigated the role of this compound in different contexts:

- Flavor Chemistry : A study examined how this compound contributes to the flavor profile of various beers, highlighting its fruity notes which enhance consumer preference .

- Food Safety : Another research effort focused on detecting this compound as a marker for certain food products, aiding in authenticity testing and quality control .

科学研究应用

Pharmaceutical Applications

1. Pharmaceutical Intermediate

(R)-(-)-3-Methyl-2-butanol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chirality makes it particularly valuable in the production of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications .

2. Solvent in Drug Formulations

Due to its favorable solubility properties, this compound serves as a solvent in drug formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). It is particularly effective in formulations requiring specific solubility profiles .

3. Microbial Volatile Organic Compound Reference

In analytical chemistry, this compound has been used as a reference standard for microbially produced volatile organic compounds (MVOCs) during gas chromatography-mass spectrometry (GC-MS) analyses. This application is significant for understanding microbial metabolism and its implications in food safety and quality control .

Chemical Synthesis Applications

1. Synthesis of Other Chemicals

this compound acts as a precursor for the synthesis of various chemicals, including fragrances and flavoring agents. Its ability to undergo oxidation and other chemical transformations makes it a versatile building block in organic synthesis .

2. Renewable Bio-synthetic Production

Recent studies have explored the potential for renewable bio-synthetic production pathways for this compound from biomass sources. This approach aligns with sustainable chemistry principles and reduces reliance on petroleum-derived feedstocks .

Environmental Applications

1. Environmental Monitoring

this compound has been detected in various environmental matrices, including air and water samples. Its presence can indicate microbial activity or pollution levels, making it useful for environmental monitoring and assessment .

2. Biodegradability Studies

Research has demonstrated the biodegradability of this compound under aerobic conditions, suggesting its potential as an environmentally friendly solvent compared to traditional organic solvents that may pose ecological risks .

Case Studies

属性

IUPAC Name |

(2R)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMTQWGSQIYOW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-93-6 | |

| Record name | (2R)-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using wool-Pt complexes as catalysts in the asymmetric hydrogenation of ketones to produce chiral alcohols like (R)-(-)-3-Methyl-2-butanol?

A: [] Wool-Pt complexes present a cost-effective and readily synthesizable alternative for catalyzing the asymmetric hydrogenation of certain ketones, leading to chiral alcohols like this compound. The research highlights several benefits:

Q2: Can you explain the role of zeolite-supported gelatin-iron complexes in the asymmetric synthesis of this compound?

A: [] Zeolite-supported gelatin-iron complexes (zeo-gelatin-Fe) function as heterogeneous catalysts in the asymmetric hydrogenation of prochiral ketones like 3-methyl-2-butanone, yielding chiral alcohols such as this compound. The study indicates that these complexes, prepared using zeolite, gelatin, and ferric chloride, effectively catalyze the reaction at 20 °C and under atmospheric hydrogen pressure. Notably:

Q3: How does the choice of chiral catalyst influence the stereochemistry of the alcohol product in the asymmetric reduction of ketones, particularly in the case of this compound?

A: [] The selection of a specific chiral catalyst plays a pivotal role in dictating the stereochemical outcome during the asymmetric reduction of prochiral ketones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。